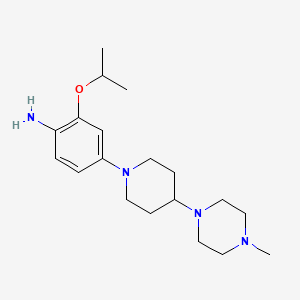
2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound with the molecular formula C14H23N3O It is known for its unique structure, which includes an isopropoxy group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps. One common method starts with the amide reaction between p-nitroaniline and 1-(4-methylpiperazine) ethanone. This intermediate is then subjected to a reduction reaction to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit EML4-ALK with an IC50 value of 17 nM, indicating its potential as a kinase inhibitor . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
What sets 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features an isopropoxy group and multiple nitrogen-containing moieties, which may enhance its biological activity.
- Molecular Formula : C19H32N4O
- Molecular Weight : 332.5 g/mol
- CAS Number : 1097921-48-6
Research indicates that this compound interacts with various biological targets, primarily through receptor binding and enzyme inhibition. The presence of piperazine and piperidine rings suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.
Antimicrobial Activity
Studies have shown that the compound exhibits notable antimicrobial properties. For instance, it has been tested against several bacterial strains and fungi, demonstrating significant inhibitory effects.
| Microorganism | IC50 (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.5 |
| Candida albicans | 18.3 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays. Results indicate that the compound can scavenge free radicals effectively, suggesting its potential role in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 65% at 50 μM |
| Urease | 70% at 50 μM |
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with varying doses resulted in significant improvements in cognitive function as measured by behavioral tests, alongside reductions in amyloid-beta plaque formation.
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of this compound against various cancer cell lines. The results revealed that the compound induced apoptosis in human breast cancer cells, with IC50 values indicating potent anti-proliferative effects.
Properties
Molecular Formula |
C19H32N4O |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C19H32N4O/c1-15(2)24-19-14-17(4-5-18(19)20)22-8-6-16(7-9-22)23-12-10-21(3)11-13-23/h4-5,14-16H,6-13,20H2,1-3H3 |
InChI Key |
PXZLXATZEWDSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















